5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-chloro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSTBMUAVKGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500826 | |
| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17902-24-8 | |
| Record name | 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinases (CDKs) , which play a crucial role in cell cycle regulation.
Mode of Action
antiviral agents by inhibiting viral replication. They substitute themselves for thymidine in viral DNA, inhibiting thymidylate phosphorylase and viral DNA polymerases from properly functioning.
Biochemical Pathways
Similar compounds have been found to inhibit thecell cycle process and induce cell apoptosis , thereby inhibiting cell proliferation.
Pharmacokinetics
It’s known that similar compounds, when placed into tissue culture medium, are incorporated into dna by mammalian cells. This suggests that these compounds may have good bioavailability.
Result of Action
Similar compounds have been found to inhibit the production of viral dna, thereby destroying the infective and destructive capacity of the viral material.
Action Environment
The compound is stable under normal temperature and pressure. It should be stored in a cool, dry place with good ventilation or exhaust equipment. It should be kept separate from oxidants, acids, and food chemicals. The storage area should have emergency leak handling equipment and suitable containment materials.
Biochemical Analysis
Biochemical Properties
It is known that this compound is stable under normal temperature and pressure
Cellular Effects
It has been observed that a 10 μM concentration of this compound in the media does not alter cell division kinetics
Molecular Mechanism
It has been suggested that the toxicity of this compound could in part be attributed to inhibition of thymidylate synthase
Temporal Effects in Laboratory Settings
Biological Activity
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H9ClN2O3
- Molecular Weight : 216.62 g/mol
- CAS Number : 17902-24-8
- Density : 1.5 ± 0.1 g/cm³
The compound features a pyrimidine core substituted with a chlorine atom and an oxolane moiety, which may influence its biological interactions.
Antiviral Properties
Research has demonstrated that compounds similar to this compound exhibit notable antiviral activity, particularly against HIV. A study conducted on various pyrimidine derivatives indicated that structural modifications significantly affect their efficacy against viral replication.
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound ID | Structure | % Cytoprotection | IC50 (nM) | Reference |
|---|---|---|---|---|
| 30 | Benzyl-substituted | 92–100% | 21–230 | |
| 43 | Oxolane-substituted | 62% | Not specified | |
| 48 | Phenyl-substituted | Abrogated | Not applicable |
The data indicates that the presence of specific substituents like benzyl groups enhances cytoprotection and biochemical inhibition, while modifications can lead to a loss of activity.
The mechanism by which this compound exerts its antiviral effects likely involves the inhibition of key viral enzymes such as integrase and reverse transcriptase. This was supported by findings where structural analogs showed varying degrees of inhibition against these targets.
Case Study 1: HIV Inhibition
A comprehensive study evaluated the antiviral activity of several pyrimidine derivatives against HIV in CEM-SS cells. The results revealed that compounds with oxolane substitutions demonstrated significant reductions in viral cytopathic effects (CPE) at concentrations around 10 μM. Notably, the compound's ability to maintain cell viability while exerting antiviral effects was highlighted, making it a candidate for further development as an antiviral agent.
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focused on SAR, researchers synthesized multiple derivatives of the pyrimidine scaffold to assess their biological activities. The findings suggested that modifications at the C5 position (such as the addition of alkyl or aryl groups) drastically influenced both antiviral potency and cytotoxicity. The optimal configurations were identified for future drug design initiatives.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine-2,4-dione Core
The following table summarizes key structural and functional differences between 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione and analogous compounds:
Structural and Functional Analysis
Substituent Bulk and Binding Affinity Compounds like 6 and 7 () feature bulky bipyridin- and trifluoropropoxy-substituted phenyl groups, which likely enhance binding to protease active sites (e.g., SARS-CoV-2 Mpro) through π-π stacking and hydrophobic interactions. The bis-pyrimidine derivatives in exhibit symmetrical structures with phenylmethylene linkers, which may improve multivalent target engagement but reduce cell permeability compared to monomeric analogs like the target compound .
Lipophilicity and Pharmacokinetics
- The octyl chain in 5-Methyl-1-octylpyrimidine-2,4-dione () significantly increases lipophilicity, which could enhance membrane penetration but reduce aqueous solubility. The oxolan-2-yl group in the target compound balances moderate lipophilicity with hydrogen-bonding capacity, suggesting improved bioavailability .
- The piperidinylmethyl substituent in the anti-mycobacterial compound () introduces a basic nitrogen, which may facilitate salt formation and enhance solubility in physiological environments .
The oxolan-2-yl group may require specialized protecting-group strategies due to its sensitivity under acidic conditions .
Preparation Methods
Silylation-Mediated Nucleophilic Substitution
The most efficient route involves the silylation of 5-chlorouracil followed by reaction with 2-chlorotetrahydrofuran. Adapted from the synthesis of 1-(tetrahydro-2-furanyl)-5-fluorouracil, this method achieves yields >80% under optimized conditions:
-
Silylation :
5-Chlorouracil is treated with hexamethyldisilazane (HMDS) in dry toluene under reflux, forming the bis(trimethylsilyl) intermediate. This step eliminates moisture sensitivity and enhances reactivity. -
Nucleophilic Substitution :
The silylated intermediate reacts with 2-chlorotetrahydrofuran in methylene chloride at −20°C under nitrogen. Molecular sieves (3Å) are critical for scavenging HCl byproducts, preventing decomposition.
Key Data :
This method’s success hinges on strict anhydrous conditions and rapid HCl removal. Comparative studies show that replacing HMDS with chlorotrimethylsilane reduces yields to 50–65% due to incomplete silylation.
Direct Alkylation of 5-Chlorouracil
A one-pot alkylation strategy avoids silylation but requires careful control of base and solvent:
-
Reaction Setup :
5-Chlorouracil is suspended in dimethylformamide (DMF) with potassium carbonate as a base. 2-Bromotetrahydrofuran is added dropwise at 60°C. -
Workup :
The mixture is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the pure compound.
Optimization Challenges :
-
Regioselectivity : The N1 position is favored over N3 due to steric hindrance from the oxolane ring.
-
Solvent Impact : DMF outperforms THF or acetonitrile by stabilizing the transition state.
Key Data :
Enzymatic Glycosylation
Though less common, enzymatic methods using uridine phosphorylase have been explored for analogous compounds. This approach could theoretically attach the oxolane moiety to 5-chlorouracil but faces challenges:
-
Substrate Specificity :
Enzymes exhibit low activity toward non-natural sugars like tetrahydrofuran. -
Modified Conditions :
Co-solvents (e.g., 20% DMSO) and elevated temperatures (45°C) improve conversion rates marginally.
Key Data :
Analytical Characterization
Spectroscopic Validation
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms >98% purity. The compound is stable at −20°C for >6 months but degrades in aqueous solutions (t₁/₂ = 48 hours at pH 7.4).
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Silylation | 12,000 | High | Moderate (solvent waste) |
| Direct Alkylation | 8,500 | Medium | High (DMF use) |
| Enzymatic | 22,000 | Low | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
